Cas no 123629-53-8 (1-Fluoro-3,5-Diiodo-Benzene)
1-Fluoro-3,5-Diiodo-Benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-fluoro-3,5-diiodo-
- 1,3-DIIODO-5-FLUOROBENZENE
- 1-fluoro-3,5-diiodobenzene
- 3.5-Diiod-fluorbenzol
- Benzene,1-fluoro-3,5-diiodo
- 3,5-DIIODOFLUOROBENZENE
- AKOS015910453
- DTXSID20697870
- 1-Fluoro-3,5-Diiodo-Benzene
- Benzene, 1-fluoro-3,5-diiodo-
- SCHEMBL18335412
- 123629-53-8
-
- Inchi: 1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H
- InChI Key: GFZSQOZKFAENLH-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1)I)F
Computed Properties
- Exact Mass: 347.83100
- Monoisotopic Mass: 347.831
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 3.3
Experimental Properties
- PSA: 0.00000
- LogP: 3.03490
1-Fluoro-3,5-Diiodo-Benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019032119-1g |
1,3-Diiodo-5-fluorobenzene |
123629-53-8 | 95% | 1g |
$1666.00 | 2023-09-03 | |
| TRC | F257100-200mg |
1-Fluoro-3,5-Diiodo-Benzene |
123629-53-8 | 200mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F257100-500mg |
1-Fluoro-3,5-Diiodo-Benzene |
123629-53-8 | 500mg |
$919.00 | 2023-05-18 | ||
| TRC | F257100-50mg |
1-Fluoro-3,5-Diiodo-Benzene |
123629-53-8 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | F257100-250mg |
1-Fluoro-3,5-Diiodo-Benzene |
123629-53-8 | 250mg |
$517.00 | 2023-05-18 | ||
| TRC | F257100-1g |
1-Fluoro-3,5-Diiodo-Benzene |
123629-53-8 | 1g |
$ 1800.00 | 2023-09-07 |
1-Fluoro-3,5-Diiodo-Benzene Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-Fluoro-3,5-Diiodo-Benzene
1-Fluoro-3,5-Diiodo-Benzene (CAS No. 123629-53-8): Properties, Applications, and Market Insights
1-Fluoro-3,5-Diiodo-Benzene (CAS No. 123629-53-8) is a halogenated aromatic compound with significant importance in organic synthesis and pharmaceutical research. This compound, characterized by its unique fluoro and diiodo substitutions, has garnered attention due to its versatile reactivity and potential applications in advanced material science. In this article, we delve into the properties, synthesis methods, applications, and market trends of 1-Fluoro-3,5-Diiodo-Benzene, addressing common queries and industry-relevant topics.
The molecular structure of 1-Fluoro-3,5-Diiodo-Benzene features a benzene ring substituted with one fluorine atom and two iodine atoms at the 1, 3, and 5 positions, respectively. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings. Researchers often explore its reactivity to develop novel biaryl compounds, which are pivotal in drug discovery and material science.
One of the most frequently asked questions about 1-Fluoro-3,5-Diiodo-Benzene is its role in pharmaceutical intermediates. The compound's ability to undergo selective halogen exchange reactions makes it a preferred choice for synthesizing fluorinated and iodinated analogs of bioactive molecules. For instance, it is used in the development of PET (Positron Emission Tomography) tracers, where fluorine-18 isotopes are incorporated for diagnostic imaging. This aligns with the growing demand for precision medicine and non-invasive diagnostic tools.
In addition to pharmaceuticals, 1-Fluoro-3,5-Diiodo-Benzene finds applications in agrochemicals and electronic materials. Its halogen-rich structure contributes to the synthesis of pesticides and herbicides with enhanced efficacy. Meanwhile, in the electronics industry, it serves as a precursor for organic semiconductors and liquid crystals, which are critical for OLED displays and flexible electronics—a sector experiencing exponential growth due to the rise of wearable technology and foldable smartphones.
The synthesis of 1-Fluoro-3,5-Diiodo-Benzene typically involves the direct iodination of fluorobenzene derivatives under controlled conditions. Recent advancements in green chemistry have prompted researchers to explore catalytic methods that minimize waste and improve yield. This resonates with the global push toward sustainable chemical processes, a topic highly searched in academic and industrial circles.
Market-wise, the demand for 1-Fluoro-3,5-Diiodo-Benzene is driven by its niche applications in high-value industries. Suppliers and manufacturers are increasingly focusing on custom synthesis and scalable production to meet the needs of research institutions and corporations. Pricing trends indicate a steady rise, reflecting its specialized nature and limited availability. For those sourcing this compound, factors like purity, storage conditions, and regulatory compliance are critical considerations.
In summary, 1-Fluoro-3,5-Diiodo-Benzene (CAS No. 123629-53-8) is a multifaceted compound with broad utility in pharmaceuticals, agrochemicals, and advanced materials. Its unique properties and alignment with cutting-edge trends like precision medicine and sustainable chemistry make it a subject of ongoing research and commercial interest. As industries continue to innovate, the relevance of this halogenated benzene derivative is expected to grow, offering ample opportunities for scientific and industrial advancements.
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